molecular formula C4H6N2O2 B1433375 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol CAS No. 1594533-43-3

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Cat. No.: B1433375
CAS No.: 1594533-43-3
M. Wt: 114.1 g/mol
InChI Key: LMRAUZBCXZQKAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol can be synthesized through the condensation of substituted aldehydes or ketones with substituted benzohydrazides, followed by cyclization to form the oxadiazole ring . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution can produce a wide range of functionalized oxadiazoles .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol is unique due to its specific ring structure and the presence of the ethan-1-ol group. Compared to other oxadiazole isomers, it exhibits distinct chemical reactivity and biological activity . The 1,2,4-oxadiazole ring is particularly noted for its stability and versatility in forming various derivatives .

Biological Activity

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors with hydroxylamine and various carbonyl compounds. The resulting oxadiazole derivatives are characterized by their unique five-membered ring structure, which contributes to their biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with an oxadiazole ring can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to virulence factors .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1aE. coli32 µg/mL
1bS. aureus16 µg/mL
1cP. aeruginosa8 µg/mL

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a series of synthesized compounds were evaluated against various cancer cell lines (MCF-7, A549, DU-145), showing promising cytotoxic effects. The most active derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics .

Table 2: Cytotoxicity of Oxadiazole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
7aMCF-75.0
7bA5493.2
7cDU-1454.8

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxadiazole derivatives against neurodegenerative diseases such as Alzheimer's. Compounds have shown significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating higher potency than traditional inhibitors like donepezil .

Table 3: AChE Inhibition Potency of Oxadiazole Derivatives

CompoundIC50 (µM)Comparison to Donepezil
2a0.00098125 times more potent
2b0.015Comparable
3a0.070Less potent

The biological activities of oxadiazole derivatives are attributed to various mechanisms:

  • Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells: Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
  • Neuroprotective Mechanisms: Inhibition of AChE and reduction in oxidative stress through antioxidant activity.

Case Studies

One notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity . Additionally, another research effort focused on the neuroprotective potential against oxidative stress-induced neuronal damage, demonstrating that certain derivatives could significantly reduce cell death in neuronal cultures .

Properties

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3(7)4-5-2-8-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRAUZBCXZQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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